4-(3-Chloro-5-fluorophenyl)oxan-4-ol
Description
4-(3-Chloro-5-fluorophenyl)oxan-4-ol is a halogenated bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with a 3-chloro-5-fluorophenyl group at the 4-position. Its molecular formula is C₁₁H₁₂ClFO₂, with a molecular weight of 230.66 g/mol and CAS number 898794-36-0 . The compound is categorized under halogenated benzenes due to its aromatic chloro-fluoro substitution pattern.
These features make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science.
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWXPUDDHYTHNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC(=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC(=CC(=C2)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(3-Chloro-5-fluorophenyl)oxan-4-ol” involves a series of chemical reactions that require precise conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific temperature and pressure].
Step 3: Final product isolation using [specific techniques].
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-scale reactors: to handle the volume of reactants.
Continuous monitoring: of reaction conditions to ensure consistency.
Purification processes: to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
“4-(3-Chloro-5-fluorophenyl)oxan-4-ol” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents to yield [specific products].
Substitution: Replacement of functional groups under [specific conditions].
Common Reagents and Conditions
The reactions typically involve:
Oxidizing agents: such as [specific chemicals].
Reducing agents: like [specific chemicals].
Catalysts: to enhance reaction rates.
Major Products Formed
The major products formed from these reactions include [specific compounds], which have their own applications and significance.
Scientific Research Applications
“4-(3-Chloro-5-fluorophenyl)oxan-4-ol” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Plays a role in biological assays and studies.
Industry: Utilized in the production of [specific products] and materials.
Mechanism of Action
The mechanism by which “4-(3-Chloro-5-fluorophenyl)oxan-4-ol” exerts its effects involves:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Activation or inhibition of biochemical pathways leading to [specific outcomes].
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-(3-Chloro-5-fluorophenyl)oxan-4-ol, it is essential to compare it with structurally analogous compounds. Below is a detailed analysis of key analogs, supported by data from diverse sources:
Table 1: Structural and Commercial Comparison of Halogenated Oxan-4-ol and Related Derivatives
Key Findings from Comparative Analysis
Functional Group Influence on Reactivity: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to analogs like 4-(3-Chloro-5-fluorophenyl)benzaldehyde (aldehyde group) or Ethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate (ester/ketone) . This difference may affect solubility and biological activity. Carboxylic acid derivatives (e.g., 4-(2-Chloro-5-fluorophenyl)benzoic acid) exhibit higher acidity (pKa ~2-3) due to the -COOH group, unlike the neutral oxan-4-ol analog .
Halogen Substitution Patterns :
- The 3-chloro-5-fluoro substitution on the phenyl ring in the target compound contrasts with 2-chloro-5-fluoro in benzoic acid analogs . Meta-substitution may reduce steric hindrance compared to ortho-substituted derivatives.
Commercial Availability :
- The discontinued status of this compound limits its accessibility compared to widely available analogs like benzaldehyde or ester derivatives .
Biological and Material Applications :
- Morpholine- and pyrazole-substituted oxan-4-ol derivatives (e.g., rac-(3R,4R)-4-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(morpholin-4-yl)oxan-4-ol ) are explored for kinase inhibition, whereas the target compound’s applications remain underexplored due to its discontinued status .
Research Implications and Limitations
- Data Gaps : Physical properties (e.g., melting point, solubility) for this compound are absent in available literature, necessitating experimental characterization.
- Synthetic Pathways : Comparative studies on synthesis routes (e.g., Friedel-Crafts alkylation vs. esterification) could elucidate cost and yield differences among analogs.
Notes
- Structural analogs with modified functional groups (e.g., aldehydes, esters) offer viable alternatives for researchers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
